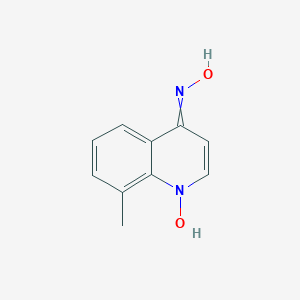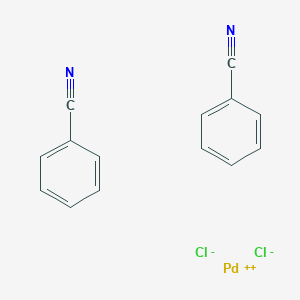
Ethylidenecycloheptane
Vue d'ensemble
Description
Ethylidenecycloheptane is an organic compound with the molecular formula C(_9)H(_16) It is a member of the cycloalkene family, characterized by a seven-membered ring with an ethylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylidenecycloheptane can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with ethylidene triphenylphosphorane in a Wittig reaction. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydride, and yields this compound as the primary product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that optimize yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, ensuring efficient conversion of starting materials to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethylidenecycloheptane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cycloheptanone or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to cycloheptane or other reduced forms.
Substitution: The ethylidene group can participate in substitution reactions, leading to the formation of various substituted cycloheptane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a metal catalyst are often used.
Substitution: Halogenating agents like bromine (Br(_2)) or chlorine (Cl(_2)) can be used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Cycloheptanone and other ketones.
Reduction: Cycloheptane and other alkanes.
Substitution: Halogenated cycloheptane derivatives.
Applications De Recherche Scientifique
Ethylidenecycloheptane has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.
Biology: Its derivatives are investigated for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for compounds that target specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
Ethylidenecycloheptane can be compared with other cycloalkenes such as cyclohexene and cyclooctene. Unlike cyclohexene, which has a six-membered ring, and cyclooctene, which has an eight-membered ring, this compound’s seven-membered ring provides unique steric and electronic properties. This uniqueness makes it valuable for specific applications where other cycloalkenes may not be suitable.
Comparaison Avec Des Composés Similaires
- Cyclohexene
- Cyclooctene
- Methylidenecycloheptane
This compound stands out due to its distinct structural features and the versatility it offers in synthetic and industrial applications.
Propriétés
IUPAC Name |
ethylidenecycloheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-9-7-5-3-4-6-8-9/h2H,3-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFGNFYXTYMGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146844 | |
| Record name | Ethylidenecycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10494-87-8 | |
| Record name | Ethylidenecycloheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010494878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylidenecycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)





![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)

![2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE]](/img/structure/B83438.png)




